1H-Imidazole, 2,4,5-triphenyl-1-propyl-
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Overview
Description
1H-Imidazole, 2,4,5-triphenyl-1-propyl-: is a heterocyclic compound with the molecular formula C21H16N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its unique structural properties and has been studied for various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole, 2,4,5-triphenyl-1-propyl- can be synthesized through several methods. One common method involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. This reaction is typically carried out under thermal solvent-free conditions using a Brønsted acidic ionic liquid catalyst such as diethyl ammonium hydrogen phosphate . Another method involves the refluxing of benzil, ammonium acetate, and benzaldehyde at 100°C for 5-24 hours .
Industrial Production Methods: Industrial production of 1H-Imidazole, 2,4,5-triphenyl-1-propyl- often involves similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts is crucial for cost-effective production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2,4,5-triphenyl-1-propyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with formaldehyde and pyrrole in the presence of ethanol to form 2,4,5-triphenyl-1-(1-H pyrrole-1-yl)-1H-imidazole .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated compounds and strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with formaldehyde and pyrrole yields 2,4,5-triphenyl-1-(1-H pyrrole-1-yl)-1H-imidazole .
Scientific Research Applications
1H-Imidazole, 2,4,5-triphenyl-1-propyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2,4,5-triphenyl-1-propyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,4,5-Triphenylimidazole:
1,3-Diazole Derivatives: These compounds have a similar imidazole ring structure and exhibit a wide range of biological activities.
Uniqueness: 1H-Imidazole, 2,4,5-triphenyl-1-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for therapeutic research .
Properties
CAS No. |
55041-11-7 |
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Molecular Formula |
C24H22N2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2,4,5-triphenyl-1-propylimidazole |
InChI |
InChI=1S/C24H22N2/c1-2-18-26-23(20-14-8-4-9-15-20)22(19-12-6-3-7-13-19)25-24(26)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
InChI Key |
XWSJPQJDPRBLLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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